molecular formula C13H8ClN5O2S B5367397 5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole

5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole

Cat. No.: B5367397
M. Wt: 333.75 g/mol
InChI Key: VMGJQYVOKYNSBV-UHFFFAOYSA-N
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Description

5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C13H8ClN5O2S. It is known for its unique structure, which includes a tetrazole ring, a phenyl group, and a chloronitrophenyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitrobenzenethiol with phenyl isothiocyanate, followed by cyclization with sodium azide to form the tetrazole ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the tetrazole ring and chloronitrophenyl group, may facilitate binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-chloro-2-nitrophenyl)sulfanyl]-1-phenyl-1H-tetrazole is unique due to its combination of a tetrazole ring, phenyl group, and chloronitrophenyl sulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(5-chloro-2-nitrophenyl)sulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN5O2S/c14-9-6-7-11(19(20)21)12(8-9)22-13-15-16-17-18(13)10-4-2-1-3-5-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJQYVOKYNSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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